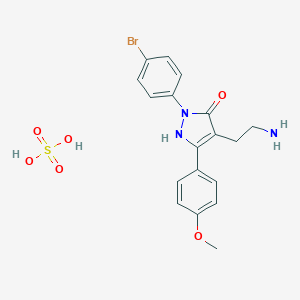![molecular formula C7H5BrN4O B111352 2-氨基-6-溴吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 120040-42-8](/img/structure/B111352.png)
2-氨基-6-溴吡啶并[2,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both amino and bromine substituents on the pyrido[2,3-d]pyrimidine core makes this compound a versatile intermediate for various chemical reactions and potential therapeutic applications.
科学研究应用
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, antibacterial, and antiviral agents.
Biological Studies: Used in the study of enzyme inhibition, particularly kinases and phosphodiesterases.
Chemical Biology: Acts as a probe for studying biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.
作用机制
Target of Action
The primary targets of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one are tyrosine kinase, AK, and Cdk4 . These proteins play crucial roles in cellular signaling, metabolism, and cell cycle regulation, respectively.
Mode of Action
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal cellular processes controlled by these proteins.
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 by 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one affects multiple biochemical pathways. These include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways . The downstream effects of these disruptions can lead to changes in cell behavior, including reduced proliferation and increased cell death.
Result of Action
The molecular and cellular effects of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one’s action include the inhibition of cellular processes controlled by its targets, leading to changes in cell behavior such as reduced proliferation and increased cell death . These effects make 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one a potential candidate for the development of antiviral, antimicrobial, and anticancer agents .
生化分析
Cellular Effects
Similar compounds have shown to exhibit significant antimicrobial activity against certain strains of bacteria . These compounds were found to be non-cytotoxic against four cell lines
Molecular Mechanism
It’s known that similar compounds have shown antimicrobial activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
While specific industrial production methods for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 2-amino-6-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Reduced amine derivatives.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimycobacterial activity.
Pyrrolo[2,3-d]pyrimidin-4-amines: Exhibit significant anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both amino and bromine substituents, which provide a versatile platform for further chemical modifications. This dual functionality allows for the exploration of a wide range of biological activities and the development of novel therapeutic agents.
属性
IUPAC Name |
2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHFIILORMMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555927 |
Source


|
| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120040-42-8 |
Source


|
| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














